molecular formula C8H9N5O B13329147 2-Amino-5-cyclopropyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one

2-Amino-5-cyclopropyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one

Cat. No.: B13329147
M. Wt: 191.19 g/mol
InChI Key: SXNWLRJBKWSXIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-cyclopropyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one is a triazolopyrimidinone derivative with a cyclopropyl substituent at the 5-position and an amino group at the 2-position. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including antiviral, antitumor, and anti-inflammatory properties . Its synthesis typically involves multi-step reactions, such as the condensation of 3,5-diamino-4H-1,2,4-triazole with cyclopropane-containing reagents under ionic liquid catalysis (e.g., BMIM-PF6) .

Properties

Molecular Formula

C8H9N5O

Molecular Weight

191.19 g/mol

IUPAC Name

2-amino-5-cyclopropyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C8H9N5O/c9-7-11-8-10-5(4-1-2-4)3-6(14)13(8)12-7/h3-4H,1-2H2,(H3,9,10,11,12)

InChI Key

SXNWLRJBKWSXIN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=O)N3C(=N2)N=C(N3)N

Origin of Product

United States

Preparation Methods

Cyclization Reactions

A common method for synthesizing triazolopyrimidines involves the cyclization of appropriate precursors under controlled conditions. For instance, one approach involves reacting 4-fluorobenzaldehyde with 3-amino-1,2,4-triazole in the presence of a catalyst to form a Schiff base intermediate, which is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl3) to yield the desired compound.

Multistep Synthesis

Triazolopyrimidinone derivatives can be synthesized using a multistep approach. One such method involves:

  • Reacting commercially available 1H-1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in acetic acid to generate an intermediate compound.
  • Converting the intermediate to 7-chloro-5-(chloromethyl)-triazolo[1,5-a]pyrimidine using phosphorus oxychloride (POCl3).
  • Further modification through substitution reactions to introduce desired functional groups.

One-Pot Cyclization

A one-pot reaction can synthesize triazolopyrimidine derivatives involving aminoguanidine, ethyl 3-oxohexanoate, and aromatic aldehydes in dimethylformamide (DMF), followed by cyclization and purification.

Optimization of Reaction Conditions

Several factors can influence the yield and purity of the final product:

  • Catalyst Loading: Using catalysts such as trimethylenedipiperidine (TMDP) can enhance reaction kinetics by stabilizing intermediates. A typical loading of 10 mol% TMDP is effective.

  • Solvent Polarity: The choice of solvent affects solubility and reactivity. Aqueous ethanol mixtures can balance these factors and reduce side product formation.

  • Temperature Control: Maintaining controlled temperatures during reagent addition can minimize decomposition. For example, maintaining a temperature of 80°C can be crucial.

  • Purity Monitoring: Techniques such as thin-layer chromatography (TLC) on silica gel and recrystallization from appropriate solvents (e.g., ethanol/water) are essential to ensure high purity.

Spectroscopic and Analytical Techniques for Characterization

Characterizing the structural integrity of 2-amino-5-cyclopropyl-4H,7H-triazolo[1,5-a]pyrimidin-7-one and its derivatives requires several analytical techniques:

  • NMR Spectroscopy:

    • ¹H NMR and ¹³C NMR are used to confirm the positions of substituents and the environments of aromatic protons and carboxylate carbons.
    • Spectra are typically recorded in deuterated solvents like CDCl3 or DMSO-d6.
  • Mass Spectrometry (MS): MS is used to validate the molecular weight of the synthesized compounds.

  • X-ray Crystallography: This technique resolves bond lengths, angles, and the planarity of the triazolopyrimidine core.

  • Elemental Microanalysis: This method validates the stoichiometry of the compound by confirming the percentages of elements such as carbon, hydrogen, and nitrogen. For a compound with the formula C₁₃H₉FN₄O₂, the theoretical percentages would be approximately 54.55% carbon, 3.16% hydrogen.

  • HPLC-PDA: High-performance liquid chromatography with photodiode array detection (HPLC-PDA) is used to monitor the purity of the compound, typically using C18 columns with acetonitrile/water gradients.

Data Table: Analytical Characterization Techniques

Technique Purpose
¹H NMR Confirms proton environments; identifies substituents.
¹³C NMR Verifies carbon atom environments; confirms functional groups.
Mass Spectrometry Validates molecular weight.
X-ray Crystallography Determines bond lengths, bond angles, and ring planarity.
Elemental Microanalysis Validates elemental composition.
HPLC-PDA Monitors purity.

Chemical Reactions Analysis

2-Amino-5-cyclopropyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: . Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol and dimethyl sulfoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-5-cyclopropyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells . The pathways involved include the alteration of cell cycle progression and induction of apoptosis.

Comparison with Similar Compounds

Key Observations :

  • Cyclopropyl vs.
  • Electron-Donating vs. Withdrawing Groups: Morpholinomethyl (S3-TP) and ethoxymethyl substituents enhance solubility through hydrogen bonding, whereas trifluoromethyl increases lipophilicity .

Antiviral Activity

  • SARS-CoV-2 Mpro Inhibition: Lead compounds with triazolopyrimidinone cores (e.g., ZINC000621278586) showed binding affinities of −10.8 to −9.5 kcal/mol in molecular docking studies, attributed to interactions with Mpro catalytic dyad . The target compound’s cyclopropyl group may optimize hydrophobic interactions in the active site.
  • Anti-HSV-1 Activity : Derivatives with halogenated benzyl groups (e.g., 4-chlorobenzyl in Compound 21) exhibited EC₅₀ values <10 μM, suggesting electronegative substituents enhance antiviral potency .

Anticancer Activity

  • EGFR Inhibition: Hybrids of triazolopyrimidinone and piperazine fragments (e.g., compounds in ) demonstrated IC₅₀ values <1 μM against EGFR kinase. The target compound’s amino group could facilitate hydrogen bonding with kinase ATP-binding pockets.

Anti-Inflammatory Activity

  • Nitro-triazolopyrimidines : Derivatives with nitro and propargylthio groups (e.g., Compound 10f) reduced TNF-α production by 70% at 10 μM, highlighting the role of electron-withdrawing groups in modulating inflammation .

Physicochemical and Pharmacokinetic Properties

Property Target Compound S3-TP ZINC000621278586 5-Trifluoromethyl Derivative
Molecular Weight 316.10 (calc) 375.42 407.46 233.15
logP (Predicted) ~1.5 2.1 3.8 2.9
Solubility Moderate High Low Low
Metabolic Stability High (cyclopropyl) Moderate Low (bulky substituent) Moderate

Analysis :

  • The target compound’s cyclopropyl group balances lipophilicity (predicted logP ~1.5) and metabolic stability, whereas trifluoromethyl derivatives exhibit higher logP (~2.9) but poorer solubility .
  • Morpholinomethyl substituents (S3-TP) improve aqueous solubility via polar interactions, making them favorable for oral bioavailability .

Biological Activity

2-Amino-5-cyclopropyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one is a compound belonging to the triazolopyrimidine class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C8H9N5O
  • Molecular Weight : 191.19 g/mol
  • CAS Number : 1343753-84-3

Synthesis

The synthesis of 2-amino-[1,2,4]triazolo[1,5-a]pyrimidines involves various methods that have been optimized for efficiency and yield. The compound can be synthesized through a one-step reaction involving appropriate precursors under controlled conditions. Research has demonstrated that structural modifications at the C-5 and C-7 positions significantly influence the biological activity of these compounds .

Biological Activity Overview

The biological activity of this compound has been evaluated in several contexts:

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. It has been shown to inhibit the interaction between PA-PB1 proteins in influenza viruses and reduce viral replication at non-toxic concentrations. The effective concentrations (IC50) for inhibition of viral replication were determined using ELISA and PRA assays .

Anticancer Properties

Research indicates that derivatives of triazolopyrimidines exhibit significant anticancer activity by inhibiting tubulin polymerization. For instance, a related compound demonstrated an IC50 value of 4.9 μM against HeLa cancer cells, indicating a comparable efficacy to known anticancer agents . The mechanism involves G2/M cell cycle arrest and induction of apoptosis in cancer cells.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies reported narrow-spectrum antibacterial activity against Enterococcus faecium, with mechanisms targeting cell wall biosynthesis .

Case Studies and Research Findings

StudyFocusFindings
Massari et al. (2022)Antiviral ActivityDemonstrated inhibition of PA-PB1 interaction; effective at non-toxic concentrations .
Recent Anticancer ResearchTubulin InhibitionCompound showed significant selectivity against cancer cell lines; induced apoptosis in HeLa cells .
Antimicrobial EvaluationBacterial InhibitionEffective against E. faecium, targeting cell wall biosynthesis .

Q & A

Q. What in vivo models are suitable for evaluating pharmacokinetics?

  • Methodological Answer : Use Sprague-Dawley rats (n=6) for:
  • Plasma T½ : IV administration (5 mg/kg) with LC-MS/MS quantification.
  • Tissue Distribution : Sacrifice at 1, 4, 8, 24 h post-dose.
    Optimize formulation using PEG-400/saline (70:30) for solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.